

Spectroscopic Profile of 2-Amino-5-bromobenzoyl Chloride: A Technical Overview

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Compound of Interest

Compound Name: 2-Amino-5-bromobenzoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Amino-5-bromobenzoyl chloride**, a key intermediate in various synthetic applications. Due to the limited availability of public spectroscopic data for this specific molecule, this document presents a predictive analysis based on data from structurally analogous compounds. This guide is intended to assist researchers in identifying and characterizing **2-Amino-5-bromobenzoyl chloride** in their synthetic workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Amino-5-bromobenzoyl chloride**. These predictions are derived from the analysis of similar compounds, including substituted benzoyl chlorides, 2-amino-5-bromobenzoic acid, and other related aromatic systems.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	6.8 - 7.0	d	~8-9
H-4	7.4 - 7.6	dd	~8-9, ~2-3
H-6	7.8 - 8.0	d	~2-3
-NH ₂	4.5 - 5.5 (broad)	s	-

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The amino protons are expected to be broad and their chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	165 - 170
C-1	120 - 125
C-2	148 - 152
C-3	118 - 122
C-4	138 - 142
C-5	115 - 120
C-6	135 - 140

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (amine)	3300 - 3500	Medium, Doublet
C-H Stretch (aromatic)	3000 - 3100	Medium to Weak
C=O Stretch (acid chloride)	1750 - 1800	Strong
C=C Stretch (aromatic)	1550 - 1650	Medium to Strong
C-N Stretch	1250 - 1350	Medium
C-Br Stretch	500 - 650	Medium to Strong

The carbonyl (C=O) band in benzoyl chlorides can sometimes exhibit splitting due to Fermi resonance.[\[1\]](#)[\[2\]](#)

Table 4: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M] ⁺	232.9/234.9	Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹ Br/ ⁸¹ Br ≈ 1:1) and Chlorine (³⁵ Cl/ ³⁷ Cl ≈ 3:1).
[M-Cl] ⁺	198/200	Loss of chlorine radical. Isotopic pattern for Bromine will be present.
[M-COCl] ⁺	170/172	Loss of the benzoyl chloride group. Isotopic pattern for Bromine will be present.
[C ₆ H ₄ BrNH ₂] ⁺	171/173	Fragment corresponding to 4-bromoaniline.

Ionization method: Electron Ionization (EI). The presence of bromine and chlorine isotopes will result in a characteristic isotopic cluster for the molecular ion and chlorine/bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for compounds like **2-Amino-5-bromobenzoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical spectral width: 0-12 ppm.
 - Use tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be required compared to ^1H NMR.
 - Typical spectral width: 0-200 ppm.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at $\delta = 77.16$ ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

- Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CS_2) and place in an appropriate IR cell.^[3]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure solvent.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

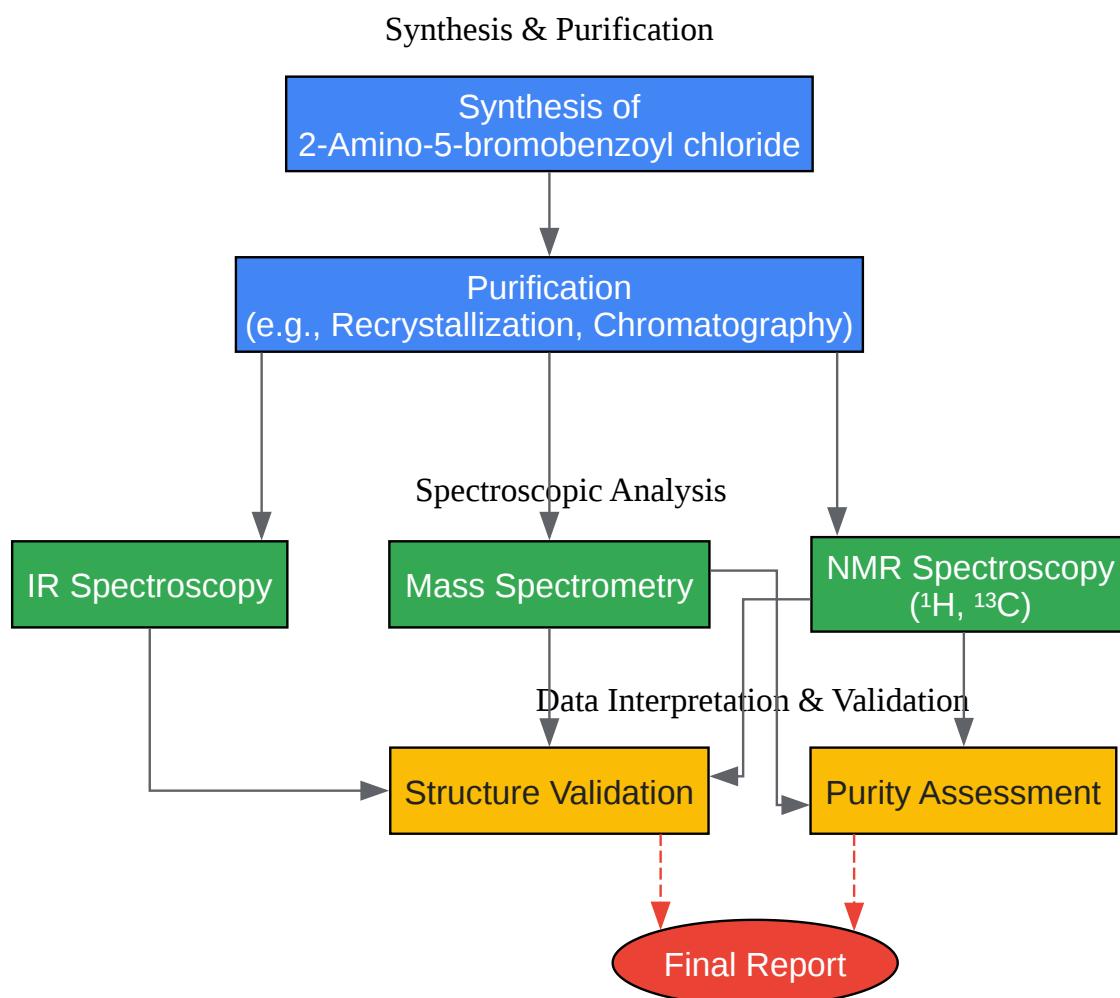
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Acquisition (Electron Ionization - EI):
 - Introduce the sample into the ion source (for GC-MS, this occurs after elution from the GC column).
 - Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
- Acquisition (Electrospray Ionization - ESI for LC-MS):

- The sample solution is introduced into the ESI source where it is nebulized and subjected to a high voltage, creating charged droplets.
- Solvent evaporation leads to the formation of gas-phase ions.
- The ions are then analyzed by the mass spectrometer. Derivatization with benzoyl chloride can be used to improve the analysis of certain small molecules by LC-MS.[4][5]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like **2-Amino-5-bromobenzoyl chloride**.



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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-bromobenzoyl Chloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1407685#2-amino-5-bromobenzoyl-chloride-spectroscopic-data-nmr-ir-ms>

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